molecular formula C10H11BrO4 B1446003 Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate CAS No. 2169204-71-9

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate

Cat. No.: B1446003
CAS No.: 2169204-71-9
M. Wt: 275.1 g/mol
InChI Key: ANIUCSFXFSEXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a bromine atom at the 4-position and a hydroxyethoxy group at the 3-position on the benzene ring. This compound is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate typically involves the esterification of 4-bromo-3-(2-hydroxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions yield corresponding oxidized or reduced products .

Scientific Research Applications

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-methylbenzoate
  • Methyl 3-bromo-4-hydroxybenzoate
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate is unique due to the presence of both a bromine atom and a hydroxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIUCSFXFSEXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.